Sodium 3-chlorosulphanilate

Description

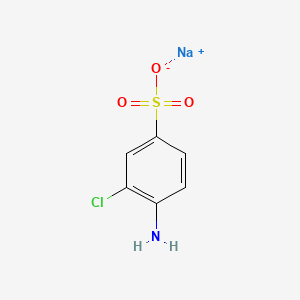

Sodium 3-chlorosulphanilate is a sodium salt derived from 3-chlorosulphanilic acid, characterized by a benzene ring substituted with a sulfonic acid group (-SO₃⁻Na⁺) at position 4 and a chlorine atom at position 3. This structure confers high water solubility and stability, making it suitable for applications in chemical synthesis, dye manufacturing, or pharmaceutical intermediates.

Properties

CAS No. |

84000-87-3 |

|---|---|

Molecular Formula |

C6H5ClNNaO3S |

Molecular Weight |

229.62 g/mol |

IUPAC Name |

sodium;4-amino-3-chlorobenzenesulfonate |

InChI |

InChI=1S/C6H6ClNO3S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |

InChI Key |

PBOKCLUAFLDYTP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-chlorosulphanilate typically involves the sulfonation of 3-chloroaniline followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes where 3-chloroaniline is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction mixture is then purified through crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Sodium 3-chlorosulphanilate, as a sulfonate salt, may undergo hydrolysis under acidic or basic conditions. Studies on analogous sulfonate compounds (e.g., propane 1,3-sultone) show that hydrolysis can proceed via S-O cleavage , particularly in basic environments . For example, in strong base, hydrolysis of sulfonate esters may lead to the formation of sulfonate ions and hydroxylated products.

Key Observations:

-

Kinetic Data : In hydrolysis reactions involving similar sulfonates, rate constants (e.g., ) have been reported under specific conditions .

-

Pathway Diversity : Dual pathways may exist, with chloride ions affecting reaction rates in some cases .

Table 1: Hydrolysis Kinetics of Analogous Sulfonates

| Parameter | Value | Source |

|---|---|---|

Nucleophilic Substitution

This compound may participate in nucleophilic substitution reactions, depending on the leaving group (e.g., chlorine). For example, sulfonate esters can undergo S-O cleavage or C-O cleavage under specific conditions .

Mechanistic Insights:

-

Chloride Replacement : The presence of chloride ions may influence reaction pathways, as seen in analogous systems where chloride suppresses rates .

-

Catalytic Effects : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could facilitate substitution reactions, as observed in sulfonate derivative syntheses .

Catalytic Transformations

Copper-catalyzed reactions, such as those used for aryl sulfinates, may offer pathways for functionalizing this compound. For instance:

-

Sulfinate Formation : Sodium sulfinates can act as intermediates in radical-mediated reactions, potentially leading to sulfonyl derivatives .

-

Cross-Coupling : Analogous catalytic systems might enable coupling with other aromatic rings or functional groups.

Environmental and Toxicological Considerations

While this compound itself is not directly studied, related sulfonates (e.g., sodium chlorate) exhibit toxicity in animal models, including thyroid neoplasms . Handling and disposal protocols should follow standard guidelines for sulfonate salts.

Scientific Research Applications

Sodium 3-chlorosulphanilate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in biochemical assays and as a reagent in enzyme studies.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3-chlorosulphanilate involves its interaction with specific molecular targets and pathways. The sulfonate group allows it to act as a surfactant, reducing surface tension and enhancing solubility. The amino group can participate in hydrogen bonding and other interactions, making it useful in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Sodium 3-chlorosulphanilate belongs to the sulfonate family, distinct from sulfonamides (e.g., Chlorosulfuron ) and sulfonyl chlorides (e.g., (3-chloro-4-methoxyphenyl)methanesulfonyl chloride ). Key structural differences include:

- Sulfonates : Ionic, water-soluble salts (e.g., this compound) ideal for aqueous-phase reactions.

- Sulfonamides : Feature -SO₂NH₂ groups, as in Chlorosulfuron, which enhance herbicide activity by inhibiting plant acetolactate synthase .

- Sulfonyl Chlorides : Reactive intermediates (e.g., ) used to synthesize sulfonamides or sulfonate esters.

Physical and Chemical Properties

While direct data for this compound is absent, comparisons can be inferred:

*Estimated based on structural analogs.

Biological Activity

Sodium 3-chlorosulphanilate is an organic compound derived from sulfanilic acid, characterized by a chlorine atom at the 3-position of the aromatic ring. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties, which are similar to those of other sulfanilamide derivatives.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆ClN₁NaO₃S. Its structure includes a sulfonate group, which enhances its solubility in water and reactivity in biochemical processes. The presence of the chlorine atom is significant as it influences the compound's biological activity and applications in various fields, including pharmaceuticals and chemical synthesis.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting enzymes involved in this pathway, this compound exerts bacteriostatic effects, preventing bacterial growth and proliferation. This mechanism is crucial for its potential use as an antimicrobial agent.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness varies among different strains, highlighting the need for further investigation into its spectrum of activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pyogenes | 8 µg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) for selected bacterial strains, indicating that this compound may be more effective against certain pathogens.

Case Studies

- Inhibition of Bacterial Growth : A study involving various bacterial cultures showed that this compound significantly reduced bacterial counts in vitro. The compound's bacteriostatic effect was particularly pronounced at concentrations above its MIC.

- Pharmacological Profile : Further research is required to fully elucidate the pharmacological profile of this compound. Initial findings suggest potential interactions with enzymes involved in folate metabolism, warranting deeper exploration into its therapeutic applications and possible side effects.

Applications

Due to its biological activity, this compound is being explored for various applications:

- Antimicrobial Agent : Its potential as an antimicrobial agent makes it a candidate for pharmaceutical formulations targeting bacterial infections.

- Chemical Reagent : Used in organic synthesis and dye production, its unique chlorinated structure allows for diverse chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.